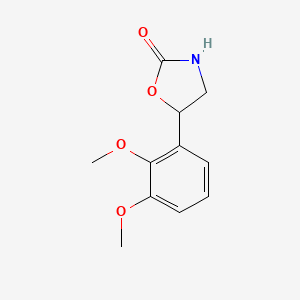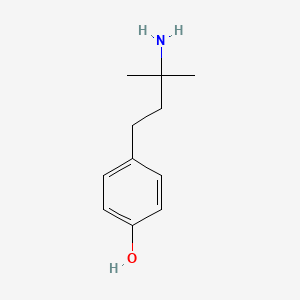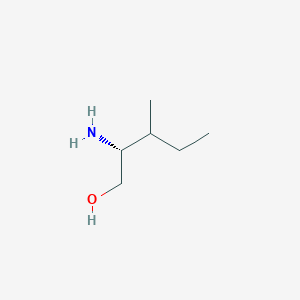
tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a compound that features a tert-butyl ester group, an azidomethyl group, and a hydroxypyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group, followed by the introduction of the azidomethyl group through nucleophilic substitution reactions. The final step often involves the deprotection of the hydroxyl group and the formation of the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azide group can be reduced to form an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azidomethyl group.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology and Medicine: The azidomethyl group can be used for bioorthogonal chemistry, enabling the selective modification of biomolecules in living systems .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups can be incorporated into polymer backbones, leading to materials with unique properties .
Mécanisme D'action
The mechanism of action of tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate depends on its specific application. In bioorthogonal chemistry, the azidomethyl group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly selective and can occur under mild conditions, making it suitable for use in living systems .
Comparaison Avec Des Composés Similaires
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the azidomethyl group.
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but contains an aminomethyl group instead of an azidomethyl group.
Uniqueness: The presence of the azidomethyl group in tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate makes it unique compared to its analogs. This functional group allows for bioorthogonal reactions, which are not possible with the hydroxymethyl or aminomethyl analogs .
Propriétés
Formule moléculaire |
C10H18N4O3 |
|---|---|
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-2-(azidomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-6-8(15)4-7(14)5-12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
QWIHXIKBPWFJJM-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN=[N+]=[N-])O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


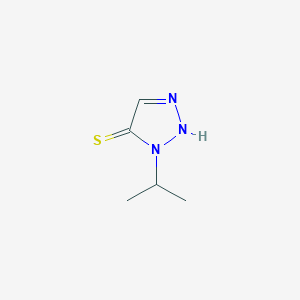
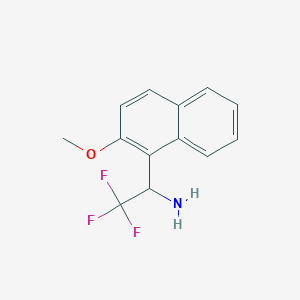
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
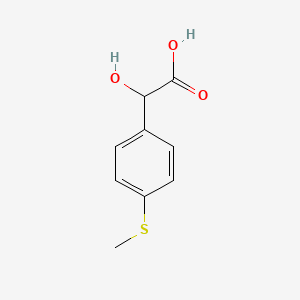

![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)


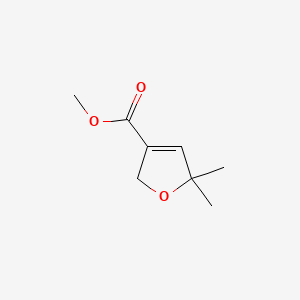
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
